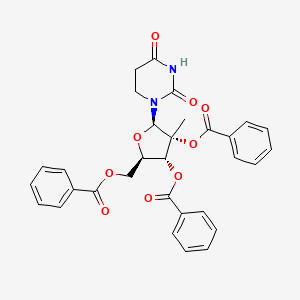
CID 156594532
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium molybdate is an inorganic compound with the chemical formula SrMoO₄. It is a member of the molybdate family and is known for its unique luminescent and structural properties. This compound crystallizes in the scheelite structure, which is characterized by tetrahedral molybdenum-oxygen clusters and eight-coordinate strontium atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium molybdate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves reacting strontium nitrate hexahydrate with ammonium heptamolybdate tetrahydrate in the presence of amino acids as capping agents . The reaction typically occurs in an aqueous medium and is facilitated by heating and stirring.
Industrial Production Methods: In industrial settings, strontium molybdate is often produced using solid-state reactions. This method involves mixing strontium carbonate or strontium nitrate with molybdenum trioxide and heating the mixture at high temperatures (around 800-1000°C) in a controlled atmosphere . The resulting product is then cooled and ground to obtain the desired particle size.
Chemical Reactions Analysis
Types of Reactions: Strontium molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its photocatalytic properties, which make it effective in oxidation-reduction reactions under UV light .
Common Reagents and Conditions:
Oxidation: Strontium molybdate can act as a photocatalyst in the oxidation of organic compounds.
Reduction: In reduction reactions, strontium molybdate can facilitate the reduction of metal ions in aqueous solutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in photocatalytic oxidation, the primary products are oxidized organic compounds and water .
Scientific Research Applications
Strontium molybdate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which strontium molybdate exerts its effects is primarily related to its photocatalytic properties. When exposed to UV light, strontium molybdate generates electron-hole pairs that can participate in redox reactions. These electron-hole pairs interact with water molecules to produce reactive oxygen species, which can oxidize organic pollutants . The molecular targets and pathways involved include the valence and conduction bands of the strontium molybdate crystal lattice .
Comparison with Similar Compounds
- Calcium molybdate (CaMoO₄)
- Barium molybdate (BaMoO₄)
- Strontium tungstate (SrWO₄)
These compounds differ in their specific applications and efficiencies, with strontium molybdate being particularly noted for its superior photocatalytic properties .
Properties
Molecular Formula |
H2MoOSr |
|---|---|
Molecular Weight |
201.59 g/mol |
InChI |
InChI=1S/Mo.H2O.Sr/h;1H2; |
InChI Key |
NMPNJAGVEZDSHR-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sr].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15131793.png)
![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)


![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)



![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)




